molecular formula C6H12O6 B12402933 D-Mannose-13C-5

D-Mannose-13C-5

Cat. No.: B12402933
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-LEUDCTHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Mannose-13C-5 is a labeled analog of D-Mannose, a naturally occurring monosaccharide. The compound is labeled with the stable isotope carbon-13 at the fifth carbon position, which makes it useful in various scientific research applications. D-Mannose itself is a simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of specific proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose-13C-5 typically involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various chemical synthesis methods, including the use of isotopically labeled precursors. One common method involves the use of D-glucose as a starting material, which is then converted to D-Mannose through a series of chemical reactions, including isomerization and epimerization .

Industrial Production Methods

Industrial production of this compound often relies on enzymatic methods due to their efficiency and specificity. Enzymes such as D-mannose isomerase and cellobiose 2-epimerase are used to catalyze the conversion of D-glucose to D-Mannose. These enzymatic processes are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

D-Mannose-13C-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include nitric acid and potassium permanganate. These reactions are typically carried out under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce this compound. These reactions are usually performed under basic conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as D-Mannitol and D-Mannose-6-phosphate. These derivatives are useful in different biochemical and industrial applications .

Scientific Research Applications

D-Mannose-13C-5 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of D-Mannose-13C-5 involves its role as a monosaccharide in glycosylation processes. It is absorbed but not metabolized by the human body, allowing it to inhibit bacterial adhesion to the urothelium. This anti-adhesive effect is particularly useful in preventing urinary tract infections caused by uropathogenic Escherichia coli .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Mannose-13C-5 is unique due to its specific labeling at the fifth carbon position, which makes it particularly useful for studying the glycosylation of proteins and the metabolism of mannose. Its anti-adhesive properties also make it valuable in medical research for preventing bacterial infections .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(613C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i2+1

InChI Key

GZCGUPFRVQAUEE-LEUDCTHMSA-N

Isomeric SMILES

[13CH2]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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